1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one
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Overview
Description
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure This compound contains multiple functional groups, including a sulfonyl group, a fluorinated aromatic ring, and an oxa-diazaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the sulfonyl chloride: 4-fluoro-3-methylbenzenesulfonyl chloride is synthesized by reacting 4-fluoro-3-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the spirocyclic intermediate: The sulfonyl chloride is then reacted with a suitable amine to form the spirocyclic intermediate.
Coupling with the phenoxyethanone: The spirocyclic intermediate is then coupled with 2-(2-methoxyphenoxy)ethan-1-one under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and selectivity for certain biological targets. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-fluoro-3-cyanobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
5-fluoro-2-methylbenzenesulfonyl chloride: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O6S/c1-17-15-18(7-8-19(17)24)33(28,29)26-13-14-32-23(26)9-11-25(12-10-23)22(27)16-31-21-6-4-3-5-20(21)30-2/h3-8,15H,9-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHSTUXTIRHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=CC=C4OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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